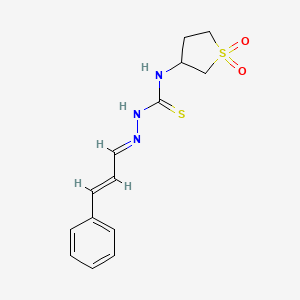![molecular formula C15H14N4O4 B6128072 ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6128072.png)
ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate, commonly known as BOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. BOA is a heterocyclic compound that contains a benzoxazole and pyrimidine ring, and it is structurally similar to natural compounds such as purines and pyrimidines.
作用機序
BOA inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This inhibition leads to a decrease in the production of orotate, which is a precursor for the synthesis of pyrimidines. The decrease in pyrimidine synthesis can lead to a decrease in DNA and RNA synthesis, ultimately leading to a decrease in cell proliferation.
Biochemical and Physiological Effects:
BOA has been shown to have significant effects on cell proliferation and differentiation. Studies have shown that BOA can induce apoptosis in cancer cells by inhibiting the activity of DHODH and decreasing the production of pyrimidines. BOA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of BOA is its ability to selectively inhibit DHODH, which makes it a valuable tool for studying the role of pyrimidine synthesis in cellular processes. However, BOA has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on BOA. One area of interest is the development of BOA analogs that have improved solubility and potency. Another area of interest is the use of BOA in combination with other drugs to enhance its anti-cancer and anti-inflammatory effects. Additionally, BOA may have potential applications in the treatment of autoimmune diseases and viral infections.
合成法
BOA can be synthesized through a multi-step process that involves the reaction of various reagents and intermediates. The synthesis starts with the reaction of 2-aminophenol with ethyl acetoacetate to form 2-(1,3-benzoxazol-2-yl)acetate. This intermediate is then reacted with urea and acetic anhydride to form ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate.
科学的研究の応用
BOA has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of pyrimidines, which can have significant effects on cell proliferation and differentiation.
特性
IUPAC Name |
ethyl 2-[2-(1,3-benzoxazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-22-13(21)8-9-7-12(20)18-14(16-9)19-15-17-10-5-3-4-6-11(10)23-15/h3-7H,2,8H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVNXHMWBECAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6127990.png)
![1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6128003.png)
![2-(4-chlorobenzyl)-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6128011.png)
![((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6128027.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6128033.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6128041.png)
![1-ethyl-8,9-dimethoxy-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B6128049.png)
![1-[benzyl(methyl)amino]-3-[4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6128052.png)
![2-methoxy-6-{[{[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B6128057.png)
![(1-{[1-(1-phenyl-3-pyrrolidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol bis(trifluoroacetate) (salt)](/img/structure/B6128063.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-isoxazolidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6128075.png)
![3-{[(1-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6128083.png)

![2-[(benzylthio)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B6128095.png)